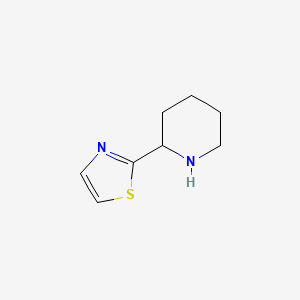

2-(1,3-Thiazol-2-yl)piperidine

Description

The exact mass of the compound 2-(1,3-Thiazol-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,3-Thiazol-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Thiazol-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-piperidin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFOGJAUBNLBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394420 | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-08-4 | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,3-thiazol-2-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1,3-Thiazol-2-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(1,3-Thiazol-2-yl)piperidine. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic methodologies, including a detailed, field-tested protocol. Furthermore, a thorough analysis of the characterization of the target molecule using modern spectroscopic techniques is presented, supported by predictive data and comparisons with structurally related compounds. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible approach to the synthesis and validation of this important molecular scaffold.

Introduction: The Significance of the Thiazolyl-Piperidine Scaffold

The convergence of the thiazole and piperidine rings in a single molecular entity, 2-(1,3-Thiazol-2-yl)piperidine, represents a scaffold of considerable interest in medicinal chemistry and drug discovery. Piperidine and its derivatives are among the most prevalent N-heterocycles in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties.[1] Thiazole moieties are also a cornerstone in drug design, contributing to a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The combination of these two privileged structures offers the potential for novel therapeutics with unique pharmacological profiles.

This guide provides a detailed exploration of the synthesis and characterization of 2-(1,3-Thiazol-2-yl)piperidine, offering a practical and intellectually rigorous resource for researchers in the field.

Synthetic Methodologies: A Deliberate Approach to C-N Bond Formation

The key strategic consideration in the synthesis of 2-(1,3-Thiazol-2-yl)piperidine is the formation of the C-N bond between the C2 position of the thiazole ring and the nitrogen atom of the piperidine ring. Two primary approaches can be envisaged: classical nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination.

The thiazole ring, being an electron-deficient heterocycle, is amenable to nucleophilic aromatic substitution, particularly when a good leaving group is present at the C2 position.[4] This approach is often favored for its operational simplicity and cost-effectiveness. The Buchwald-Hartwig amination, a more modern and versatile method, offers a broader substrate scope and often proceeds under milder conditions, but typically requires more expensive catalysts and ligands.[5][6]

For the synthesis of 2-(1,3-Thiazol-2-yl)piperidine, a direct nucleophilic aromatic substitution of 2-bromothiazole with piperidine is the most straightforward and efficient method.[7] The electron-withdrawing nature of the thiazole ring sufficiently activates the C2 position for substitution by a secondary amine like piperidine.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution

This protocol details the synthesis of 2-(1,3-Thiazol-2-yl)piperidine from commercially available 2-bromothiazole and piperidine.

dot

Caption: Experimental workflow for the synthesis of 2-(1,3-Thiazol-2-yl)piperidine.

Materials and Reagents:

-

2-Bromothiazole (97%, Sigma-Aldrich)

-

Piperidine (99%, Sigma-Aldrich)

-

Silica gel for column chromatography (230-400 mesh)

-

Hexane (anhydrous)

-

Ethyl acetate (anhydrous)

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Apparatus for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromothiazole (1.0 eq) and piperidine (5.0 eq). The use of excess piperidine serves as both the nucleophile and the solvent.

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 2.5 hours.[7] Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the reaction mixture to remove any insoluble by-products.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess piperidine. The resulting crude residue is then purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 2-(1,3-Thiazol-2-yl)piperidine.

Characterization and Analytical Validation

A rigorous characterization of the synthesized 2-(1,3-Thiazol-2-yl)piperidine is essential to confirm its identity and purity. The following section provides a detailed analysis of the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show characteristic signals for both the thiazole and piperidine rings.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Justification |

| Thiazole H-4 | ~ 7.2 - 7.4 | d | J ≈ 3.5 | The H-4 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-5 proton. |

| Thiazole H-5 | ~ 6.8 - 7.0 | d | J ≈ 3.5 | The H-5 proton of the thiazole ring is expected to appear as a doublet due to coupling with the H-4 proton. |

| Piperidine H-2, H-6 (axial & equatorial) | ~ 3.4 - 3.6 | m | - | The protons on the carbons adjacent to the nitrogen are deshielded and will appear as a multiplet. |

| Piperidine H-3, H-5 (axial & equatorial) | ~ 1.6 - 1.8 | m | - | The protons on the C3 and C5 carbons of the piperidine ring will appear as a complex multiplet. |

| Piperidine H-4 (axial & equatorial) | ~ 1.5 - 1.7 | m | - | The protons on the C4 carbon of the piperidine ring will appear as a multiplet, likely overlapping with the H-3 and H-5 signals. |

13C NMR: The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| Thiazole C-2 | ~ 168 - 172 | The C-2 carbon, being directly attached to two heteroatoms (N and S) and the piperidine nitrogen, is expected to be significantly deshielded. |

| Thiazole C-4 | ~ 138 - 142 | The C-4 carbon of the thiazole ring. |

| Thiazole C-5 | ~ 110 - 114 | The C-5 carbon of the thiazole ring. |

| Piperidine C-2, C-6 | ~ 48 - 52 | The carbons adjacent to the nitrogen atom. |

| Piperidine C-3, C-5 | ~ 25 - 28 | The C-3 and C-5 carbons of the piperidine ring. |

| Piperidine C-4 | ~ 23 - 26 | The C-4 carbon of the piperidine ring. |

Infrared (IR) Spectroscopy

The IR spectrum of 2-(1,3-Thiazol-2-yl)piperidine will exhibit characteristic absorption bands for the functional groups present.

| Functional Group | Expected Absorption Range (cm-1) | Vibration |

| C-H (thiazole) | 3100 - 3000 | Stretching |

| C-H (piperidine) | 3000 - 2850 | Stretching |

| C=N (thiazole) | 1620 - 1580 | Stretching |

| C-N (piperidine) | 1250 - 1020 | Stretching |

| Thiazole ring | 1500 - 1400 and 900 - 650 | Skeletal vibrations |

The presence of a band in the 1620-1580 cm-1 region corresponding to the C=N stretching of the thiazole ring, along with the characteristic C-H stretching bands for both the aromatic and aliphatic portions of the molecule, will be indicative of the successful synthesis.[8][9]

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

-

Expected Molecular Ion: For C8H12N2S, the expected exact mass is 168.0772 g/mol . High-resolution mass spectrometry (HRMS) should confirm this molecular formula.

-

Predicted Fragmentation Pattern: The fragmentation of 2-(1,3-Thiazol-2-yl)piperidine under electron ionization (EI) is likely to involve initial cleavage of the piperidine ring. Key fragments may include the loss of alkyl radicals from the piperidine ring and cleavage of the C-N bond connecting the two rings.[10][11]

dot

Caption: A plausible mass spectrometry fragmentation pathway for 2-(1,3-Thiazol-2-yl)piperidine.

Potential Applications and Future Directions

The 2-(1,3-thiazol-2-yl)piperidine scaffold holds significant promise for the development of new therapeutic agents. Given the known biological activities of both thiazole and piperidine derivatives, this compound and its analogues could be explored for a variety of applications, including:

-

Antimicrobial Agents: Thiazole-containing compounds have well-documented antibacterial and antifungal properties.

-

Anticancer Agents: Many anticancer drugs incorporate the piperidine or thiazole moiety.

-

Central Nervous System (CNS) Active Agents: The piperidine ring is a common feature in many CNS-active drugs.

Future research could focus on the derivatization of the 2-(1,3-thiazol-2-yl)piperidine core to create a library of compounds for biological screening. Modifications to both the thiazole and piperidine rings could lead to the discovery of novel compounds with enhanced potency and selectivity.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of 2-(1,3-Thiazol-2-yl)piperidine. The recommended synthetic protocol, based on nucleophilic aromatic substitution, is robust and readily implemented. The comprehensive characterization data, including predicted NMR, IR, and MS spectra, will serve as a valuable resource for the validation of the synthesized compound. The insights into the rationale behind the experimental choices and the potential applications of this molecular scaffold are intended to empower researchers in their pursuit of novel chemical entities with therapeutic potential.

References

- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.

- ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.

- ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles.

- Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968.

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

- Singh, U. P., & Singh, R. P. (2011). Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions. Molecules, 16(9), 7729-7740.

- Nolan, S. P., & Organ, M. G. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

- ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon matrix....

- BenchChem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.

- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of....

- Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry, 71(19), 7330-7337.

- Ali, T. E., Salem, M. A. I., Marzouk, M. I., & Salem, M. S. (2013). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 3(3), 195-203.

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]....

- MDPI. (n.d.). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety.

- Yeditepe Journal of Health Sciences. (n.d.). Synthesis and Biological Evaluation of Novel N-Substituted 3-Methylindole Derivatives. Retrieved from Yeditepe Journal of Health Sciences.

- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives.

- Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.

-

Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

-

SlideShare. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

- Wiley Online Library. (n.d.). 1H and 13C chemical shifts for 2‐aryl and 2‐N‐arylamino benzothiazole derivatives.

- ResearchGate. (n.d.). (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

-

Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Retrieved from [Link]

- ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. 1-(1,3-THIAZOL-2-YL)PIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. article.sapub.org [article.sapub.org]

- 11. arkat-usa.org [arkat-usa.org]

Chemical properties of 2-(1,3-Thiazol-2-yl)piperidine derivatives

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1,3-Thiazol-2-yl)piperidine Derivatives

Introduction: The Emergence of a Privileged Scaffold

The fusion of a thiazole ring with a piperidine moiety creates the 2-(1,3-thiazol-2-yl)piperidine scaffold, a structure of significant interest in contemporary drug discovery. This heterocyclic framework serves as a cornerstone for a diverse range of biologically active molecules. Piperidine rings are prevalent in pharmaceuticals and natural alkaloids, offering a versatile, saturated nitrogen-containing core that can be readily functionalized.[1] When coupled with the 1,3-thiazole ring—a key component in drugs like the antibacterial agent Penicillin and Vitamin B1—the resulting derivatives exhibit a broad spectrum of pharmacological activities.[2]

Researchers have successfully leveraged this scaffold to develop potent agents targeting oomycete fungal pathogens, cholinesterases for potential Alzheimer's disease therapy, and various bacterial strains.[3][4][5] The chemical versatility of both the thiazole and piperidine components allows for fine-tuning of steric and electronic properties, making it an exemplary "privileged scaffold" for combinatorial chemistry and lead optimization campaigns. This guide provides a senior application scientist's perspective on the synthesis, characterization, and structure-activity relationships (SAR) that define this important class of compounds.

Core Synthesis Strategies and Mechanistic Considerations

The construction of the 2-(1,3-thiazol-2-yl)piperidine core and its analogues generally follows convergent synthetic routes, where pre-functionalized thiazole and piperidine precursors are coupled. The choice of strategy is dictated by the desired substitution patterns and the commercial availability of starting materials.

A fundamental and widely employed approach involves the nucleophilic substitution reaction between a halogenated thiazole and piperidine. The Hantzsch thiazole synthesis is another common method for creating the thiazole ring itself from a thioamide and an alpha-haloketone.[6]

General Synthetic Workflow

The diagram below illustrates a common synthetic pathway. The process begins with the formation of the thiazole ring, followed by coupling with the piperidine moiety. This modular approach is highly amenable to creating a library of derivatives by varying the initial reactants.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2-(1,3-Thiazol-2-yl)piperidine Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Union of Thiazole and Piperidine Scaffolds

In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The 1,3-thiazole ring is a versatile pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[1][2] Its utility is enhanced by the nitrogen atom's ability to form crucial hydrogen bonds with biological targets.[2] Similarly, the piperidine moiety is a fundamental structural unit in a vast number of pharmaceuticals and natural products, recognized for its contribution to desirable pharmacokinetic properties and its role in binding to various receptors and enzymes.[3][4]

The synthesis of hybrid molecules incorporating both the 2-(1,3-thiazol-2-yl) moiety and a piperidine ring represents a promising strategy to generate novel chemical entities with enhanced or unique biological activities. This guide provides a comprehensive technical overview of the synthesis and, more critically, the detailed biological evaluation of these novel analogs, offering field-proven insights and robust protocols for researchers in drug discovery and development.

General Synthetic Pathway: A Conceptual Framework

The construction of 2-(1,3-thiazol-2-yl)piperidine analogs typically involves a multi-step synthesis. A common approach begins with the reaction of a piperidine-containing starting material with a thiazole precursor. The versatility of this synthesis allows for the introduction of various substituents on both the thiazole and piperidine rings, enabling the creation of a diverse chemical library for structure-activity relationship (SAR) studies.[5][6]

Caption: A generalized workflow for the synthesis of target analogs.

Part 1: Antimicrobial Activity Evaluation

The emergence of multidrug-resistant bacteria necessitates the urgent discovery of new antibacterial agents. Thiazole and piperidine derivatives have independently shown significant antimicrobial potential.[3][7] Their combined scaffold is therefore a logical starting point for novel antibiotic discovery. The primary metrics for evaluating antibacterial efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[8]

Workflow for In Vitro Antibacterial Susceptibility Testing

Caption: Standard workflow for determining MIC and MBC values.

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10]

1. Materials & Reagents:

-

Test 2-(1,3-Thiazol-2-yl)piperidine analogs

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[11][12]

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

0.85% sterile saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

2. Inoculum Preparation (Self-Validating Step):

-

Rationale: A standardized inoculum is critical for reproducibility. The 0.5 McFarland standard ensures a consistent starting bacterial density (approx. 1.5 x 10⁸ CFU/mL).

-

From a fresh agar plate (18-24h culture), select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer (absorbance at 625 nm).

-

Within 15 minutes of standardization, dilute this suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[12]

3. Assay Procedure:

-

Prepare a stock solution of each test analog in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test analogs using MHB to achieve final test concentrations (e.g., ranging from 256 µg/mL to 0.5 µg/mL).[11] The final volume in each well should be 50 µL or 100 µL depending on the specific protocol.

-

Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL or 200 µL.

-

Trustworthiness: Include essential controls on each plate:

-

Growth Control: Wells with inoculum and broth only (no compound).

-

Sterility Control: Wells with broth only (no inoculum).

-

Solvent Control: Wells with inoculum, broth, and the highest concentration of DMSO used.

-

-

Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

4. Data Interpretation:

-

The MIC is the lowest concentration of the analog that completely inhibits visible growth (i.e., the lowest concentration well with no turbidity) as detected by the unaided eye.[10][12]

Data Presentation: MIC Values

Summarize the quantitative data in a clear, structured table.

| Compound ID | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) |

| Analog 1A | 64 | 128 | >256 |

| Analog 1B | 16 | 32 | 128 |

| Gentamicin | 1 | 2 | 4 |

Part 2: Antifungal Activity Evaluation

Systemic fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[13] Piperidinyl thiazole derivatives have already demonstrated exceptional, commercially relevant activity as fungicides, making this scaffold a high-priority target for further investigation.[14][15]

Workflow for In Vitro Antifungal Susceptibility Testing

Caption: Workflow for antifungal susceptibility testing based on CLSI M27.

Detailed Protocol: Broth Microdilution for Yeasts (CLSI M27 Adapted)

This protocol is adapted from the CLSI M27 guidelines, the standard for yeast susceptibility testing.[16][17]

1. Materials & Reagents:

-

Test 2-(1,3-Thiazol-2-yl)piperidine analogs

-

Reference antifungals (e.g., Fluconazole, Amphotericin B)[16]

-

Fungal strains (e.g., Candida albicans, Candida glabrata)[16]

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS) buffer (0.165 M)

-

Sterile 96-well U-bottom microtiter plates[16]

-

Sabouraud Dextrose Agar (SDA)

2. Media and Inoculum Preparation (Self-Validating Steps):

-

Media: Prepare RPMI-MOPS medium by dissolving MOPS in RPMI 1640 and adjusting the pH to 7.0. Filter-sterilize the final solution.[16] Rationale: The MOPS buffer maintains a stable physiological pH, which is crucial for consistent fungal growth and drug activity.

-

Inoculum: Subculture the yeast strain on an SDA plate and incubate at 35°C for 24 hours to ensure viability.[16]

-

Prepare a yeast suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL).[16]

-

Dilute this suspension in the RPMI-MOPS medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.[18]

3. Assay Procedure:

-

Prepare serial twofold dilutions of the test analogs and control drugs in the 96-well plate. A typical concentration range to test for a novel compound is 0.03 to 64 µg/mL.[16]

-

Add the standardized fungal inoculum to each well.

-

Include growth and sterility controls as described in the antibacterial protocol.

-

Incubate the plates at 35°C for 24-48 hours.[16]

4. Data Interpretation:

-

The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., approximately 50% or more) compared to the drug-free growth control well.[16][17] The endpoint is read visually or with a spectrophotometer.

Data Presentation: Antifungal MIC Values

| Compound ID | C. albicans (ATCC 90028) MIC (µg/mL) | C. glabrata (ATCC 90030) MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Analog 2A | 32 | 64 | 0.5 (C. albicans) |

| Analog 2B | 4 | 8 | 8 (C. glabrata) |

Part 3: Anticancer Activity Evaluation

The thiazole scaffold is a key component in approved anticancer drugs like Dasatinib, highlighting its potential in oncology.[2] Thiazole-containing molecules can interfere with numerous biological pathways crucial for cancer cell proliferation and survival.[19][20] A primary and widely adopted method for screening the cytotoxic potential of novel compounds is the MTT assay.[21]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes (like succinate dehydrogenase) reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[23] The resulting formazan crystals are solubilized, and the intensity of the purple color, which is directly proportional to the number of living cells, is quantified using a microplate reader.[23]

Workflow for MTT Cytotoxicity Assay

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

This protocol provides a general framework for adherent cancer cell lines.

1. Materials & Reagents:

-

Cancer cell lines of interest (e.g., MCF-7 breast cancer, HepG2 liver cancer)[24]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test 2-(1,3-Thiazol-2-yl)piperidine analogs

-

Reference drug (e.g., Doxorubicin, Staurosporine)[24]

-

MTT solution (5 mg/mL in sterile PBS)[25]

-

Solubilization solution (e.g., DMSO, 10% SDS in 0.01 M HCl)[23]

-

Sterile 96-well flat-bottom culture plates

-

Microplate reader

2. Cell Seeding (Self-Validating Step):

-

Rationale: The seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment, which is critical for accurate results.[25]

-

Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

3. Cell Treatment:

-

After 24 hours, remove the medium.

-

Add 100 µL of fresh medium containing serial dilutions of the test analogs to the respective wells.

-

Trustworthiness: Include control wells:

-

Untreated Control: Cells with medium only (represents 100% viability).

-

Vehicle Control: Cells with medium containing the highest concentration of the solvent (e.g., DMSO) used.

-

Blank Control: Wells with medium only (no cells) to subtract background absorbance.[23]

-

-

Incubate the plate for the desired treatment period (typically 48 or 72 hours).

4. MTT Assay and Absorbance Reading:

-

Following treatment, carefully remove the medium.

-

Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[22]

-

Incubate the plate for 2-4 hours at 37°C, protected from light.[23]

-

Carefully aspirate the MTT solution without disturbing the purple formazan crystals.

-

Add 100-200 µL of DMSO to each well to dissolve the crystals.[21]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis and Presentation:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: IC50 Values

| Compound ID | MCF-7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) |

| Analog 3A | 55.4 | 78.2 |

| Analog 3B | 8.1 | 12.5 |

| Doxorubicin | 0.9 | 1.2 |

Mechanistic Insights: Apoptosis Signaling

Many effective anticancer agents induce cytotoxicity by triggering programmed cell death, or apoptosis.[23] Thiazole derivatives have been shown to arrest the cell cycle and induce apoptosis.[24][26] Understanding these underlying mechanisms is a critical next step after identifying potent cytotoxic compounds.

Caption: Key events in the intrinsic apoptosis signaling cascade.

Conclusion and Future Perspectives

The 2-(1,3-Thiazol-2-yl)piperidine scaffold serves as a highly promising framework for the development of novel therapeutic agents. The protocols and workflows detailed in this guide provide a robust and validated system for the comprehensive evaluation of their antimicrobial, antifungal, and anticancer activities. Future work should focus on expanding the library of analogs to establish a clear structure-activity relationship (SAR), optimizing lead compounds for improved potency and selectivity, and delving deeper into their mechanisms of action. Advanced studies, including in vivo efficacy models and ADME/Tox profiling, will be essential to translate these promising in vitro findings into clinically viable drug candidates.

References

- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antifungal Assay for RO-09-4609.

- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

- ResearchGate. (n.d.). Fungicidal activity of piperidinyl-thiazoles at 100 mg L À1 in vivo.

- National Institutes of Health (NIH). (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

- Abcam. (n.d.). MTT assay protocol.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.

- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Antibacterial Assay for "Antibacterial agent 77".

- Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay.

- PubMed. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives.

- PubMed Central. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review.

- ResearchGate. (2024). Synthesis and antifungal activity of novel piperidinyl thiazole derivatives.

- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY.

- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.

- PubMed Central. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.

- JoVE. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds.

- PubMed Central. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.

- ResearchGate. (2025). Synthesis and antimicrobial activity of some amide derivatives bearing thiazole, benzhydryl and piperidine moieties.

- MDPI. (n.d.). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.

- MDPI. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors.

- PubMed Central. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

- Biosciences Biotechnology Research Asia. (n.d.). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine.

- ResearchGate. (n.d.). Piperidine based 1,2,3-Thiadiazole 145 with moderate antifungal activity.

- IJCPS. (n.d.). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives.

- PubMed Central. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties.

- PubMed Central. (n.d.). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners.

- PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective.

- ResearchGate. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives.

- National Institutes of Health (NIH). (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.

- ResearchGate. (2025). Synthesis, in vitro Antiproliferative and Anti-HIV Activity of New Derivatives of 2-Piperazino-1,3-benzo[d]thiazoles.

- MDPI. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.

- ResearchGate. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.

- ResearchGate. (n.d.). Structure activity relationship. | Download Scientific Diagram.

- National Institutes of Health (NIH). (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics.

- MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- Royal Society of Chemistry. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis.

- Semantic Scholar. (n.d.). Thiazole in the targeted anticancer drug discovery.

- MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

Sources

- 1. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibtbioservices.com [ibtbioservices.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antifungal activity of novel piperidinyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ifyber.com [ifyber.com]

- 18. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazole in the targeted anticancer drug discovery. | Semantic Scholar [semanticscholar.org]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. mdpi.com [mdpi.com]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. researchgate.net [researchgate.net]

The Multifaceted Pharmacology of 2-(1,3-Thiazol-2-yl)piperidine Compounds: A Technical Guide to Their Mechanisms of Action

Introduction

The 2-(1,3-thiazol-2-yl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a wide array of biologically active molecules.[1][2] Compounds incorporating this heterocyclic system have demonstrated significant therapeutic potential across a range of disease areas, most notably in neurological and inflammatory disorders.[3] This technical guide provides an in-depth exploration of the diverse mechanisms of action exhibited by this class of compounds, moving beyond a singular focus to a target-based analysis. We will dissect the key molecular interactions and signaling pathways modulated by these compounds, offer insights into their structure-activity relationships (SAR), and provide detailed protocols for their experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pharmacology of 2-(1,3-thiazol-2-yl)piperidine derivatives.

Modulation of the Endocannabinoid System: FAAH Inhibition

A significant number of 2-(1,3-thiazol-2-yl)piperidine derivatives have been identified as potent inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, these compounds elevate endogenous anandamide levels, leading to analgesic and anti-inflammatory effects.

Mechanism of Action: Covalent Modification

The inhibitory action of many thiazolyl-piperidine compounds against FAAH involves a covalent modification of the enzyme's active site. Specifically, these compounds often act as slowly reversible inhibitors.[4] The mechanism is thought to involve the carbamylation of a catalytic serine residue (Ser241) within the FAAH active site.[4] The carbonyl group of a carbamate moiety, frequently attached to the piperidine nitrogen, is susceptible to nucleophilic attack by the serine hydroxyl group, forming a stable covalent adduct.[4] This incapacitates the enzyme, preventing it from hydrolyzing its natural substrates.

Structure-Activity Relationship (SAR)

The potency of FAAH inhibition is highly dependent on the substituents on both the piperidine and the thiazole rings.

-

Piperidine Substituents: The nature of the substituent on the piperidine nitrogen is critical for activity. Phenyl carbamate derivatives have shown high potency.[4] Di-substitution on the phenyl carbamate ring, particularly at the 2 and 6 positions, can drastically reduce binding affinity.[4]

-

Thiazole Ring Interactions: The thiazole ring itself can form hydrogen bonds with residues in the active site, such as MET495.[4]

-

Piperidine Ring Interactions: The piperidine ring can engage in C-H-π interactions with aromatic residues like PHE192.[4]

| Compound Analogs (Hypothetical) | Modification | FAAH Inhibition (IC50) |

| Compound A | Unsubstituted Phenyl Carbamate | 10 nM |

| Compound B | 2,6-dimethyl Phenyl Carbamate | >100 µM |

| Compound C | 4-chloro Phenyl Carbamate | 15 nM |

Experimental Protocol: In Vitro FAAH Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the FAAH inhibitory activity of test compounds.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH substrate (e.g., N-(10-[7-nitro-2,1,3-benzoxadiazol-4-yl]aminodecanoyl)sphingosine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

Add 2 µL of each compound dilution to the wells of the microplate.

-

Add 48 µL of FAAH enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the FAAH substrate solution to each well.

-

Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

FAAH Inhibition Workflow Diagram

Caption: Workflow for in vitro FAAH inhibition assay.

Modulation of Cholinergic Neurotransmission: Cholinesterase Inhibition

Several 2-(1,3-thiazol-2-yl)piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[5][6] Inhibition of these enzymes increases acetylcholine levels in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]

Mechanism of Action: Active Site Binding

The mechanism of cholinesterase inhibition by these compounds typically involves non-covalent binding to the enzyme's active site. The thiazole and piperidine moieties can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking with key amino acid residues in the active site gorge. Some derivatives have shown selectivity for AChE over BChE.[6]

Structure-Activity Relationship (SAR)

The inhibitory potency and selectivity are influenced by the substitution pattern.

-

Amide and Amine Derivatives: Amide and amine functionalities attached to the thiazole ring have been shown to be important for activity.[6]

-

Aromatic Substituents: The presence of aromatic substituents can enhance binding through interactions with aromatic residues in the active site. For example, 1,3-thiazole-piperazine derivatives have demonstrated potent AChE inhibition.[6]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

This colorimetric assay measures the activity of cholinesterases.

Materials:

-

AChE or BChE enzyme

-

Acetylthiocholine (ATCh) or butyrylthiocholine (BTCh) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compounds dissolved in DMSO

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Add 140 µL of phosphate buffer, 20 µL of test compound solution, and 20 µL of enzyme solution to each well.

-

Incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of substrate solution (ATCh or BTCh).

-

Measure the absorbance at 412 nm every minute for 5 minutes.

-

Calculate the rate of reaction.

-

Determine the IC50 value as described for the FAAH assay.

Modulation of Dopaminergic Neurotransmission

The 2-(1,3-thiazol-2-yl)piperidine scaffold is also present in compounds that modulate dopamine receptors, particularly the D2 and D3 subtypes.[7] These receptors are crucial targets for the treatment of neuropsychiatric and motor disorders, including Parkinson's disease and schizophrenia.[7]

Mechanism of Action: Receptor Agonism, Partial Agonism, and Allosteric Modulation

Derivatives of this class can act as agonists, partial agonists, or allosteric modulators at dopamine receptors.[7][8][9]

-

Orthosteric Binding: Many compounds bind to the primary (orthosteric) binding pocket of the dopamine receptor. The tetrahydrobenzo[d]thiazole portion of some potent agonists is thought to bind in this pocket.[7]

-

Accessory Binding Pockets: Aryl piperazine moieties often attached to the core scaffold are believed to interact with accessory binding sites, contributing to subtype selectivity.[7]

-

Allosteric Modulation: Some compounds may bind to a site topographically distinct from the dopamine binding site, acting as allosteric modulators that can fine-tune the receptor's response to dopamine.[8][9]

Signaling Pathway Diagram

Caption: Simplified D2 receptor signaling pathway.

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

This assay measures the affinity of a test compound for a specific receptor subtype.

Materials:

-

Cell membranes expressing the human dopamine D2 or D3 receptor

-

Radioligand (e.g., [3H]spiperone)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2)

-

Test compounds

-

Non-specific binding control (e.g., haloperidol)

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

-

Incubate at room temperature for a defined period (e.g., 2 hours).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of the test compound.

Applications in Neurodegenerative Diseases

The 2-(1,3-thiazol-2-yl)piperidine scaffold is a promising starting point for the development of multi-target-directed ligands (MTDLs) for neurodegenerative diseases such as Alzheimer's.[5][10][11]

Multi-Target Approach

The rationale behind MTDLs is to simultaneously address multiple pathological cascades of the disease. For Alzheimer's, this can include:

-

Cholinesterase inhibition: To improve cognitive symptoms.[5]

-

Inhibition of amyloid-beta (Aβ) aggregation: To reduce plaque formation.[10]

-

Inhibition of Tau hyperphosphorylation: By targeting kinases like GSK-3.[11]

Novel substituted dithiazole piperazine benzamides have been identified as potential Aβ lowering agents.[10]

Conclusion

The 2-(1,3-thiazol-2-yl)piperidine core is a remarkably versatile scaffold that has given rise to compounds with diverse and potent pharmacological activities. Their mechanisms of action are not uniform but are instead dictated by the specific substitutions and overall molecular architecture. This guide has highlighted three major mechanisms: FAAH inhibition, cholinesterase inhibition, and dopamine receptor modulation, all of which have significant therapeutic implications. The provided experimental protocols and diagrams serve as a foundation for researchers to further explore and validate the activity of novel compounds based on this promising heterocyclic system. As our understanding of complex diseases evolves, the multi-target potential of the 2-(1,3-thiazol-2-yl)piperidine scaffold will likely continue to be a fertile ground for the discovery of new and effective therapeutics.

References

- Vertex AI Search. (n.d.). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PubMed Central.

- Vertex AI Search. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Vertex AI Search. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI.

- Vertex AI Search. (n.d.). Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC - NIH.

- Vertex AI Search. (n.d.). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate.

- Vertex AI Search. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity.

- Vertex AI Search. (n.d.). Structure activity relationship. | Download Scientific Diagram - ResearchGate.

- Vertex AI Search. (n.d.). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH.

- Vertex AI Search. (n.d.). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PubMed Central.

- Vertex AI Search. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed.

- Vertex AI Search. (n.d.). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI.

- Vertex AI Search. (n.d.). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed.

- Vertex AI Search. (n.d.). Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC - NIH.

- Vertex AI Search. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI.

- Vertex AI Search. (n.d.). Synthesis and Biological Activity of Aryl Thiazole Piperidine Amide Compounds | Request PDF - ResearchGate.

- Vertex AI Search. (n.d.). Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines - MDPI.

- Vertex AI Search. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

-

Vertex AI Search. (n.d.). Synthesis and Biological Activity of New[4][5]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Retrieved January 6, 2026, from

- Vertex AI Search. (n.d.). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.

- Vertex AI Search. (n.d.). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - MDPI.

- Vertex AI Search. (n.d.). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - ResearchGate.

- Vertex AI Search. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry.

- Vertex AI Search. (n.d.). Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC - PubMed Central.

- Vertex AI Search. (n.d.). Review on allosteric modulators of dopamine receptors so far - PMC - PubMed Central.

- Vertex AI Search. (n.d.). CAS 180403-13-8: 2-(1-piperidyl)thiazole-5-carboxylic acid - CymitQuimica.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 6. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 7. Efficacy of hybrid tetrahydrobenzo[d]thiazole based aryl piperazines D-264 and D-301 at D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis [mdpi.com]

- 9. Review on allosteric modulators of dopamine receptors so far - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Substituted dithiazole piperazine benzamides as novel amyloid beta peptide reducing agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Pharmacokinetic Characterization of 2-(1,3-Thiazol-2-yl)piperidine in Animal Models

Prepared by a Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, the study of how an organism affects a drug, provides the essential framework for translating a promising compound into a viable therapeutic. This guide offers a comprehensive, in-depth technical overview of the methodologies required to characterize the pharmacokinetic profile of 2-(1,3-thiazol-2-yl)piperidine, a heterocyclic scaffold of significant interest in modern drug discovery.[1][2][3]

Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of protocols. It provides a strategic and logical framework for experimental design, execution, and data interpretation. We will delve into the causality behind experimental choices, from animal model selection to the nuances of bioanalytical method validation, ensuring a scientifically rigorous approach. By adhering to the principles of expertise, trustworthiness, and authoritative grounding, this guide serves as a practical roadmap for generating a robust PK data package, essential for informed decision-making in any drug discovery program.

The Foundational Role of Pharmacokinetics in Drug Discovery

Before embarking on complex in vivo studies, it is crucial to grasp the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion) and their collective impact on a drug's disposition.[4][5][6] The primary goal of preclinical PK studies is to build a quantitative understanding of these processes to guide the optimization of a drug candidate's properties and predict its behavior in humans.[4][5][7]

-

Absorption: The process by which a drug enters the systemic circulation. For orally administered drugs like those based on the piperidine scaffold, which often have favorable absorption characteristics, this is a critical first step.[1][8] Key parameters include the rate and extent of absorption, culminating in bioavailability (F), which is the fraction of the administered dose that reaches the bloodstream.

-

Distribution: Once in circulation, the drug distributes into various tissues and fluids. This process is governed by the compound's physicochemical properties, such as lipophilicity and its affinity for plasma proteins.[9] The fraction of drug not bound to plasma proteins (the unbound fraction, fu) is generally considered to be the pharmacologically active portion available to interact with its target.[10][11]

-

Metabolism: The biotransformation of the drug, primarily in the liver, into metabolites.[12][13] This is often mediated by the Cytochrome P450 (CYP) family of enzymes.[12][14][15] Understanding the metabolic pathways of a 2-(1,3-thiazol-2-yl)piperidine derivative is vital for identifying potential drug-drug interactions and understanding its clearance mechanism.[14][15][16]

-

Excretion: The removal of the drug and its metabolites from the body, predominantly through the kidneys (renal clearance) or the liver (hepatic clearance).[17] The overall rate of elimination is described by the clearance (CL) parameter, which is fundamental to determining appropriate dosing regimens.[17][18]

The interplay of these four processes dictates the concentration of the drug in the plasma over time, a profile that is inextricably linked to both its therapeutic efficacy and its potential for toxicity.

Strategic and Methodical Experimental Design

A robust pharmacokinetic study begins with a well-conceived experimental design. The choices made at this stage are critical for generating clear, interpretable, and relevant data.

Rationale-Driven Animal Model Selection

The selection of an appropriate animal model is a cornerstone of preclinical research.[19] While no animal model perfectly replicates human physiology, a careful choice can provide invaluable predictive data.[19][20]

-

Initial Screening (Rodents): Mice and rats are the workhorses of early PK screening due to their small size, cost-effectiveness, and ease of handling.[21] They are ideal for initial dose-range finding, bioavailability assessment, and generating preliminary PK parameters.

-

Regulatory-Enabling Studies (Non-rodents): Species such as dogs or non-human primates may be used in later-stage preclinical development. The choice is often guided by similarities in metabolic profiles to humans, particularly the expression of key CYP450 enzymes.[19][20]

Causality: The decision to use a specific species should be based on a balance of practical considerations and scientific relevance. For a novel entity like 2-(1,3-thiazol-2-yl)piperidine, an initial study in rats provides a comprehensive dataset that can quickly identify major liabilities such as very poor oral bioavailability or excessively rapid clearance, thus guiding the next steps in the discovery cascade.[7]

Formulation and Route of Administration

Achieving the desired systemic concentration is contingent on the drug's formulation and the chosen route of administration.[22][23]

-

Intravenous (IV) Administration: This route is essential as it provides a direct measure of clearance (CL) and volume of distribution (Vd). The data from an IV dose serves as the benchmark against which other routes are compared, allowing for the calculation of absolute oral bioavailability.

-

Oral (PO) Administration: As most small molecule drugs are intended for oral delivery, this is a critical route to evaluate.[6] The resulting data reveals the extent and rate of absorption from the gastrointestinal tract.

-

Formulation Vehicle: The choice of vehicle (e.g., saline, polyethylene glycol, oil-based solutions) is crucial. The goal is to ensure the compound is fully solubilized and stable, allowing for accurate dosing. An inappropriate vehicle can lead to precipitation at the injection site or poor absorption, confounding the interpretation of the PK data.[22]

The overall workflow for a typical preclinical PK study is a multi-step process requiring careful coordination.

Caption: High-level workflow for a preclinical pharmacokinetic study.

Core Experimental Protocols: A Self-Validating System

The integrity of pharmacokinetic data hinges on the quality of the experimental protocols. Each step must be executed with precision and be part of a self-validating system to ensure trustworthiness.

Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a standard design for determining key PK parameters following intravenous and oral administration.

Objective: To determine the pharmacokinetic profile of 2-(1,3-Thiazol-2-yl)piperidine in male Sprague-Dawley rats.

Materials:

-

Test compound: 2-(1,3-Thiazol-2-yl)piperidine

-

Animals: Male Sprague-Dawley rats (n=3 per group), ~250-300g

-

Dosing vehicles:

-

IV: 5% DMSO, 40% PEG400, 55% Saline

-

PO: 0.5% Methylcellulose in water

-

-

Blood collection tubes (K2EDTA anticoagulant)

-

Centrifuge, pipettes, storage vials

Methodology:

-

Acclimatization: Animals are acclimated for at least 3 days prior to the study.

-

Fasting: Animals are fasted overnight (~12 hours) before dosing, with free access to water.

-

Dose Preparation: Prepare dosing solutions at the target concentrations (e.g., 1 mg/mL for IV, 2 mg/mL for PO).

-

Administration:

-

IV Group (n=3): Administer a single bolus dose of 1 mg/kg via the lateral tail vein.

-

PO Group (n=3): Administer a single dose of 10 mg/kg via oral gavage.

-

-

Blood Sampling: Collect sparse blood samples (~100 µL) from the saphenous vein at specified time points. A typical schedule would be:

-

IV: 2, 5, 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

PO: 15, 30 minutes; 1, 2, 4, 8, 24 hours.

-

-

Plasma Processing:

-

Immediately place blood samples on ice.

-

Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection.

-

Harvest the supernatant (plasma) and transfer to a clean, labeled vial.

-

-

Storage: Store plasma samples at -80°C until bioanalysis.

Protocol: Bioanalytical Method Validation (LC-MS/MS)

The quantification of the drug in plasma is the analytical backbone of the PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[24][25] Method validation ensures that the analytical results are accurate and reliable, adhering to guidelines from regulatory bodies like the FDA and EMA.[26][27][28][29][30]

Objective: To validate an LC-MS/MS method for the quantification of 2-(1,3-Thiazol-2-yl)piperidine in rat plasma.

Key Validation Parameters:

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[29]

-

Linearity: Establishing a calibration curve over a defined concentration range (e.g., 1 to 1000 ng/mL).

-

Accuracy & Precision: Assessed at multiple quality control (QC) levels (low, mid, high). Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.[29]

-

Matrix Effect: Assessing the potential for ion suppression or enhancement from endogenous plasma components.

-

Recovery: The efficiency of the extraction process.

-

Stability: Evaluating the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Sample Preparation (Example: Protein Precipitation):

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated version of the analyte).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.

-

Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.[31]

Protocol: Plasma Protein Binding by Equilibrium Dialysis

Understanding the extent of plasma protein binding is crucial, as only the unbound drug is free to exert its pharmacological effect.[10][11] Equilibrium dialysis is a widely accepted method for this determination.[9][32][33]

Objective: To determine the unbound fraction (fu) of 2-(1,3-Thiazol-2-yl)piperidine in rat plasma.

Methodology (using a RED device):

-

Spike rat plasma with the test compound to the desired concentration (e.g., 1 µM).[33]

-

Add the spiked plasma to the donor chamber of the Rapid Equilibrium Dialysis (RED) device.[10][11]

-

Add phosphate-buffered saline (PBS) to the receiver chamber.[10]

-

Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.[10][32]

-

After incubation, collect samples from both the plasma and buffer chambers.

-

To ensure matrix matching for analysis, add blank buffer to the plasma sample and blank plasma to the buffer sample in equal proportions.

-

Quantify the concentration of the compound in both chambers using a validated LC-MS/MS method.

-

Calculate the fraction unbound (fu) as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Data Analysis, Interpretation, and Strategic Decision Making

Once the in-life phase is complete and plasma concentrations are quantified, the data must be processed to yield meaningful PK parameters.

Non-Compartmental Analysis (NCA)

NCA is the most common method for analyzing preclinical PK data.[34][35][36][37] It relies on algebraic equations and the trapezoidal rule to calculate key parameters directly from the observed concentration-time data without assuming a specific physiological model.[34][37][38]

Key Pharmacokinetic Parameters Derived from NCA:

| Parameter | Description | Importance in Drug Discovery |

|---|---|---|

| Cmax | Maximum observed plasma concentration | Indicates the rate of absorption; related to acute efficacy and toxicity.[36] |

| Tmax | Time at which Cmax is observed | Provides information on the speed of absorption.[34] |

| AUC | Area Under the concentration-time Curve | Represents the total systemic exposure to the drug.[34][37] |

| t½ | Terminal half-life | The time required for the plasma concentration to decrease by half. |

| CL | Clearance | The volume of plasma cleared of drug per unit time; dictates dosing rate.[17] |

| Vd | Volume of Distribution | The apparent volume into which the drug distributes in the body. |

| F% | Absolute Bioavailability | The fraction of the oral dose that reaches systemic circulation (AUCpo/AUCiv). |

Hypothetical PK Data Summary for 2-(1,3-Thiazol-2-yl)piperidine in Rats:

| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |

| Cmax (ng/mL) | 450 | 850 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (ng*h/mL) | 975 | 4388 |

| t½ (h) | 3.5 | 3.8 |

| CL (mL/min/kg) | 17.1 | - |

| Vd (L/kg) | 4.9 | - |

| F (%) | - | 45% |

Interpreting the Data: A Logic-Driven Approach

The calculated PK parameters tell a story about the compound's behavior in the body. Interpreting this story correctly is crucial for making sound decisions in a drug discovery project.

Caption: Decision-making flowchart based on key PK parameters.

Expert Insights:

-

A bioavailability of 45% is often considered reasonable for an early-stage discovery compound, suggesting decent absorption and/or moderate first-pass metabolism.

-

A clearance of 17.1 mL/min/kg in the rat is moderate. Given that rat liver blood flow is approximately 55-70 mL/min/kg, this clearance value suggests the compound is not cleared exceptionally rapidly and would likely have a manageable dosing frequency.

-

The volume of distribution (4.9 L/kg) is greater than total body water (~0.7 L/kg), indicating that the compound distributes extensively into tissues, which may be desirable if the therapeutic target is located outside the bloodstream.

Conclusion

The comprehensive pharmacokinetic profiling of a novel chemical entity such as 2-(1,3-thiazol-2-yl)piperidine is a cornerstone of modern drug discovery. It is not merely a data collection exercise but a strategic, iterative process of hypothesis generation and testing. By integrating robust in vivo protocols, validated high-sensitivity bioanalytical methods, and logical data interpretation, researchers can build a clear picture of a compound's ADME properties. This in-depth understanding is paramount for optimizing lead candidates, designing effective efficacy and safety studies, and ultimately increasing the probability of translating a promising molecule into a successful therapeutic agent.

References

-

Noncompartmental Analysis . (n.d.). MathWorks. Retrieved from [Link]

-

Determination of Pharmacokinetic Parameters by the Application of Non-compartmental Analysis . (n.d.). International Journal of Pharmaceutical Erudition. Retrieved from [Link]

-

Protein Binding by Equilibrium Dialysis . (2014). Bio-protocol. Retrieved from [Link]

-

Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1 . (2023). Cytel. Retrieved from [Link]

-

Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay . (n.d.). PubChem. Retrieved from [Link]

-

Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration . (n.d.). Dana Bioscience. Retrieved from [Link]

-

Pharmacokinetics analysis series: Non-compartmental analysis . (n.d.). Datapharm Australia. Retrieved from [Link]

-

Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters . (n.d.). JoVE. Retrieved from [Link]

-

Plasma Protein Binding Assay . (n.d.). BioIVT. Retrieved from [Link]

-

Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings . (2011). ResearchGate. Retrieved from [Link]

-

Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? . (2019). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions . (2010). Pharmaceutical Research. Retrieved from [Link]

-

LC MS Method Development And GLP Validation For PK Plasma Sample Analysis . (n.d.). BioAgilytix. Retrieved from [Link]

-

Use of in vivo animal models to assess pharmacokinetic drug-drug interactions . (2010). Pharmaceutical Research. Retrieved from [Link]

-

Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology . (n.d.). National Cancer Institute. Retrieved from [Link]

-

The role of cytochrome p450 in drug metabolism . (2024). news-medical.net. Retrieved from [Link]

-

Physicochemical Determinants of Human Renal Clearance . (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Guideline on bioanalytical method validation . (2011). European Medicines Agency. Retrieved from [Link]

-

Small Animal In Vivo PK Service . (n.d.). Creative Biolabs. Retrieved from [Link]

-

M10 Bioanalytical Method Validation and Study Sample Analysis . (2022). U.S. Food and Drug Administration. Retrieved from [Link]

-

FDA guideline - Bioanalytical Method Validation . (2018). PharmaCompass. Retrieved from [Link]

-

Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer . (2002). Indian Journal of Experimental Biology. Retrieved from [Link]

-

Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions . (2021). Pharmaceuticals. Retrieved from [Link]

-